REACTION_CXSMILES
|
C(OC([NH:11][C:12]([CH3:17])([CH3:16])[C:13]([OH:15])=O)=O)C1C=CC=CC=1.Cl.C(N=C=NCCCN(C)C)C.ON1C2C=CC=CC=2N=N1.[NH2:40][CH2:41][CH2:42][OH:43]>ClCCl.O>[NH2:11][C:12]([CH3:16])([CH3:17])[C:13]([NH:40][CH2:41][CH2:42][OH:43])=[O:15] |f:1.2|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated aqueous sodium hydrogen carbonate solution and brine successively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in methanol (5 mL)
|
Type
|
ADDITION
|
Details
|
To the solution was added 10% palladium-carbon powder (0.10 g)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature under a hydrogen atmosphere for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The insoluble material was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent of the filtrate was removed under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)NCCO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.11 g | |
YIELD: CALCULATEDPERCENTYIELD | 35.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |